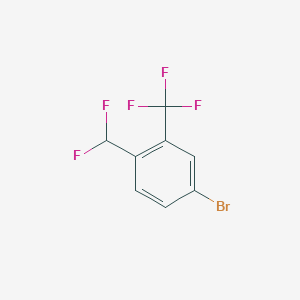

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene

Beschreibung

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene (CAS: 1214352-15-4) is a fluorinated aromatic compound with the molecular formula C₈H₄BrF₅ and a molar mass of 275.01 g/mol . It features a bromine atom at the para position, a difluoromethyl group (-CHF₂) at position 1, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . Its structural complexity allows for precise modulation of electronic and steric properties in drug design .

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPNEIPGJBIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogs featuring alternative functional groups:

Physicochemical Properties

Fluorine substituents significantly impact lipophilicity (logP) and metabolic stability:

Pharmaceutical Relevance

Biologische Aktivität

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including bromine and trifluoromethyl groups, suggest potential interactions with biological systems, making it a candidate for further investigation regarding its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C8H4BrF5

- Molecular Weight: 275.01 g/mol

Structural Features:

- A benzene ring substituted with:

- One bromine atom

- One difluoromethyl group (-CF2)

- One trifluoromethyl group (-CF3)

These substituents can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is hypothesized to arise from its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen atoms enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby altering their function.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions: It may bind to proteins, influencing cellular signaling pathways.

Case Study: Related Compounds

A study on structurally similar compounds demonstrated varying degrees of enzyme inhibition and cytotoxicity. For instance:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-Bromo-1-chloro-2-(difluoromethyl)benzene | 25 | Moderate enzyme inhibition |

| 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene | 15 | High cytotoxicity in cancer cells |

These findings suggest that the introduction of difluoromethyl and trifluoromethyl groups can enhance biological activity, although specific data on 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene remains sparse.

Research Findings

Recent research has highlighted the importance of trifluoromethyl groups in enhancing the pharmacological properties of drug candidates. For example, a review of FDA-approved drugs indicated that compounds containing trifluoromethyl groups often exhibit improved potency and selectivity against biological targets compared to their non-fluorinated counterparts .

Applications in Drug Development

The unique properties of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene make it a candidate for further exploration in drug development. Its potential applications include:

- Anticancer Agents: Due to its structural features, it may be developed as a lead compound for anticancer drugs.

- Enzyme Inhibitors: Targeting specific metabolic enzymes could lead to therapeutic interventions for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.